molecular formula C18H21N5O B280159 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B280159
M. Wt: 323.4 g/mol
InChI Key: FTMMFQVZVIFMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DMHP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMHP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research fields.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the GABAergic and serotonergic systems. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the growth of cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, anticancer effects, and vasodilatory effects. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its overall health benefits.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its wide range of potential applications in various scientific research fields. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is also relatively easy to synthesize, making it readily available for use in research. One limitation of using N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is the lack of information available on its long-term effects and potential toxicity.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide, including the development of new treatments for mood disorders, cancer, and hypertension. Further research is also needed to fully understand the mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide and its potential long-term effects and toxicity. Additionally, the development of new synthesis methods for N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid with methylamine and subsequent acylation with 1,1-carbonyldiimidazole. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate followed by acylation with acetic anhydride.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the development of new treatments for mood disorders. In cancer research, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. In cardiovascular research, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have vasodilatory effects, making it a potential candidate for the development of new treatments for hypertension.

properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-12-7-5-6-8-15(12)11-23-14(3)17(13(2)21-23)20-18(24)16-9-10-19-22(16)4/h5-10H,11H2,1-4H3,(H,20,24)

InChI Key

FTMMFQVZVIFMFT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC=NN3C)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC=NN3C)C

Origin of Product

United States

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